Etoricoxib N-1,1'-Dioxide
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Overview
Description
Etoricoxib N-1,1’-Dioxide is an intermediate compound used in the synthesis of Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Etoricoxib is widely used for its anti-inflammatory and analgesic properties, particularly in the treatment of conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute gouty arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Etoricoxib N-1,1’-Dioxide involves the use of substituted β-chlorovinaniidinium salts containing a cyclic group, which may optionally contain a heteroatom . The process includes the preparation of these intermediate salts, followed by their conversion into Etoricoxib N-1,1’-Dioxide under controlled reaction conditions.
Industrial Production Methods
Industrial production methods for Etoricoxib N-1,1’-Dioxide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification of intermediates and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Etoricoxib N-1,1’-Dioxide undergoes various chemical reactions, including:
Oxidation: Conversion of sulfide groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various derivatives of Etoricoxib N-1,1’-Dioxide, which can be further processed to obtain Etoricoxib or other related compounds .
Scientific Research Applications
Etoricoxib N-1,1’-Dioxide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of Etoricoxib and other COX-2 inhibitors.
Biology: Studied for its potential effects on inflammatory pathways and pain modulation.
Medicine: Investigated for its therapeutic potential in treating inflammatory conditions and pain management.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems
Mechanism of Action
Etoricoxib N-1,1’-Dioxide exerts its effects by selectively inhibiting the isoform 2 of the cyclooxygenase enzyme (COX-2). This inhibition prevents the production of prostaglandins from arachidonic acid, thereby reducing inflammation and pain. The compound’s high selectivity for COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs) .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Etoricoxib N-1,1’-Dioxide include other COX-2 inhibitors such as:
- Celecoxib
- Rofecoxib
- Valdecoxib
Uniqueness
Etoricoxib N-1,1’-Dioxide is unique due to its high selectivity for COX-2 inhibition, which provides effective anti-inflammatory and analgesic effects with reduced gastrointestinal toxicity. This selectivity makes it a valuable intermediate in the synthesis of Etoricoxib, which is widely used in clinical settings for pain and inflammation management .
Properties
Molecular Formula |
C18H15ClN2O4S |
---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
5-chloro-2-(6-methyl-1-oxidopyridin-1-ium-3-yl)-3-(4-methylsulfonylphenyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C18H15ClN2O4S/c1-12-3-4-14(10-20(12)22)18-17(9-15(19)11-21(18)23)13-5-7-16(8-6-13)26(2,24)25/h3-11H,1-2H3 |
InChI Key |
NNORAZFLEIDKFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=C(C=C1)C2=C(C=C(C=[N+]2[O-])Cl)C3=CC=C(C=C3)S(=O)(=O)C)[O-] |
Origin of Product |
United States |
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